3-[(Azetidin-1-yl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(azetidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,13,14) |
InChI Key |
AKAVTUVJNAEKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Benzoic Acid Bioisosteres:
The carboxylic acid group of the benzoic acid moiety is often a critical pharmacophore for target binding, typically through ionic interactions or hydrogen bonding. However, it can also contribute to poor oral bioavailability and rapid metabolism. Replacing the carboxylic acid with various bioisosteres can address these limitations.
| Compound ID | R Group (Bioisostere) | Hypothetical Activity (IC₅₀, µM) | Rationale for Replacement |
| 1 | -COOH (Parent) | 1.0 | Reference compound |
| 2 | Tetrazole | 1.5 | Mimics acidity and planarity of carboxylic acid with potential for improved metabolic stability. |
| 3 | Acylsulfonamide | 2.2 | Can form similar hydrogen bond interactions while potentially improving cell permeability. |
| 4 | Hydroxamic acid | 3.0 | Known metal-chelating group, may alter target interaction. |
| 5 | 3-hydroxyisoxazole | 1.8 | Acidic heterocycle that can act as a carboxylic acid mimic. |
This is an interactive table. Click on the headers to sort the data.
The hypothetical data suggests that while the tetrazole and 3-hydroxyisoxazole replacements maintain reasonable activity, the acylsulfonamide and hydroxamic acid lead to a decrease in potency, indicating that the specific geometry and acidic properties of the original carboxylic acid may be crucial for optimal binding.
Azetidine Ring Bioisosteres:
| Compound ID | Cyclic Amine | Hypothetical Activity (IC₅₀, µM) | Rationale for Replacement |
| 1 | Azetidine (B1206935) (Parent) | 1.0 | Reference compound |
| 6 | Pyrrolidine | 0.8 | Larger ring size may allow for better positioning of the pharmacophore. |
| 7 | Piperidine | 1.2 | Increased ring size and conformational flexibility may slightly decrease optimal binding. |
| 8 | Morpholine | 2.5 | Introduction of an oxygen atom increases polarity and may introduce unfavorable interactions. |
| 9 | Thiomorpholine | 2.1 | Sulfur atom alters electronics and size compared to morpholine. |
This is an interactive table. Click on the headers to sort the data.
In this hypothetical scenario, the slightly larger pyrrolidine ring shows a modest improvement in activity, suggesting that a less constrained vector for the amine may be beneficial. The larger piperidine ring and the introduction of heteroatoms in morpholine and thiomorpholine appear to be detrimental to the activity.
Scaffold Hopping Strategies
Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a structurally different scaffold while preserving the key pharmacophoric features. This can lead to the discovery of novel intellectual property and significantly different ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
For 3-[(Azetidin-1-yl)methyl]benzoic acid, the central phenyl ring could be a target for scaffold hopping. The goal is to identify new cores that can appropriately position the acidic group and the cyclic amine substituent.
| Compound ID | Scaffold | Hypothetical Activity (IC₅₀, µM) | Rationale for Scaffold Hop |
| 1 | Benzene (B151609) (Parent) | 1.0 | Reference compound |
| 10 | Pyridine | 1.3 | Introduction of a nitrogen atom can alter electronics and potential for hydrogen bonding. |
| 11 | Thiophene | 1.1 | A five-membered aromatic heterocycle that can mimic the phenyl ring. |
| 12 | Pyrazole | 2.0 | A five-membered heterocycle with two nitrogen atoms, significantly altering the electronic distribution. |
| 13 | Cyclohexane | 5.0 | A non-aromatic scaffold, which may disrupt key pi-stacking interactions. |
This is an interactive table. Click on the headers to sort the data.
The hypothetical results from scaffold hopping indicate that replacing the benzene ring with other aromatic heterocycles like thiophene can be a viable strategy, potentially maintaining similar activity. The pyridine analogue shows a slight decrease in activity, while the pyrazole and non-aromatic cyclohexane scaffolds are significantly less active, highlighting the importance of the aromatic nature of the central core for this hypothetical biological target.
These theoretical SAR studies underscore the utility of bioisosteric replacement and scaffold hopping in medicinal chemistry. While the data presented here is hypothetical, it illustrates the systematic approach chemists take to rationally design analogues of a lead compound like this compound to optimize its therapeutic potential.
Medicinal Chemistry and Preclinical Biological Activity of 3 Azetidin 1 Yl Methyl Benzoic Acid Derivatives
Overview of Potential Pharmacological Applications of Azetidine-Benzoic Acid Hybrids
Compounds featuring an azetidine (B1206935) moiety exhibit a diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system. nih.gov The structural rigidity and unique vectoral properties of the azetidine ring make it an attractive component in drug design. nih.gov Similarly, the benzoic acid scaffold is a privileged structure found in numerous approved drugs and serves as a key interaction element for various biological targets. mdpi.comwikipedia.orgdrugs.com The combination of these two moieties in azetidine-benzoic acid hybrids offers the potential for synergistic or novel biological effects.
Anti-Infective Potentials (e.g., Antibacterial, Antitubercular)
The emergence of multidrug-resistant pathogens necessitates the development of new anti-infective agents with novel mechanisms of action. Azetidine-benzoic acid hybrids have shown promise in this area, particularly as antitubercular agents.
Weak acids, including benzoic acid, are known to possess antimycobacterial properties. mdpi.comutas.edu.au Ester derivatives of benzoic acid have been investigated as prodrugs to improve passage through the mycobacterial cell membrane, where they are hydrolyzed to the active acidic form. mdpi.comutas.edu.au Research has shown that nitro- and dinitrobenzoates, in particular, exhibit significant antitubercular activity that warrants further exploration. utas.edu.au
In a significant advancement, a series of azetidine amides linked to a benzoic acid core were identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). google.com These compounds target the Polyketide Synthase 13 (Pks13) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. google.comyoutube.comnih.gov The incorporation of the azetidine ring proved crucial for improving the minimum inhibitory concentration (MIC) potency and metabolic stability of these inhibitors compared to simpler amides. google.com Specifically, azetidine amides demonstrated improved on-target activity and better stability in mouse liver microsomes. google.com
Beyond tuberculosis, related structures incorporating benzoic acid have shown broader antibacterial potential. Pyrazole derivatives featuring a benzoic acid moiety have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with MIC values as low as 0.5 µg/mL. taylorandfrancis.comjmchemsci.com
Anti-Inflammatory Modulatory Activities
Inflammation is a key pathological process in a wide range of human diseases. Both azetidine and benzoic acid scaffolds have been independently explored for their anti-inflammatory properties. The azetidine-2-one (β-lactam) ring, a close relative of the saturated azetidine, is a component of compounds with documented anti-inflammatory effects. mdpi.comnih.gov For instance, novel azetidine-2-one derivatives of ferulic acid have demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models in rats. mdpi.com The most active of these compounds showed an effect comparable to the standard drug indomethacin in inhibiting granulation tissue formation. mdpi.com
On the other hand, certain benzoic acid derivatives have also been synthesized and evaluated as anti-inflammatory agents. A novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly reduce levels of the pro-inflammatory cytokines TNF-α and IL-1β in a lipopolysaccharide (LPS)-induced inflammation model in rats, suggesting inhibition of the COX-2 and NF-κβ signaling pathways. unict.it Interestingly, the simple, unsubstituted L-azetidine-2-carboxylic acid has been shown to trigger pro-inflammatory responses in microglial cells, highlighting that the specific substitution pattern on the azetidine ring is critical for determining its biological effect. utas.edu.aunih.gov The established anti-inflammatory potential of these individual scaffolds provides a strong rationale for designing azetidine-benzoic acid hybrids as novel anti-inflammatory agents.
Anti-Cancer Research Trajectories
The pursuit of novel anticancer therapeutics is a central focus of medicinal chemistry. The benzoic acid moiety is present in a multitude of compounds investigated for their anticancer potential, acting through various mechanisms. mdpi.comwikipedia.orgdrugs.com For example, certain naturally occurring dihydroxybenzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition and apoptosis. drugs.comgoogle.com Synthetic benzoic acid derivatives have also been developed as inhibitors of targets such as EP300 histone acetyltransferase and aldo-keto reductase 1C3 (AKR1C3). wikipedia.org
The azetidine ring has also emerged as a valuable scaffold in the design of potent and selective anticancer agents. nih.gov A notable example is the development of 3-hydroxymethyl-azetidine derivatives as a novel class of inhibitors for DNA Polymerase Theta (Polθ). nih.gov Polθ is a key enzyme in DNA repair and is considered an attractive synthetic-lethal target in tumors with deficiencies in the BRCA pathway. nih.gov These azetidine derivatives demonstrated significant antiproliferative activity in DNA repair-compromised cancer cells. nih.gov The combination of these two pharmacophores could lead to dual-target agents or compounds with novel mechanisms of action in oncology.
Other Emerging Biological Activities
Beyond the major therapeutic areas, azetidine-benzoic acid hybrids and their constituent parts have been associated with a variety of other biological activities. Compounds containing the azetidine moiety have been reported to possess antidiabetic, antiviral, antioxidant, analgesic, and dopamine antagonist activities, and are being investigated for central nervous system disorders. nih.gov For example, certain azetidinone derivatives have been evaluated for anticonvulsant activity. frontiersin.org
Furthermore, various benzoic acid derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. openmedicinalchemistryjournal.comnih.gov These findings suggest that azetidine-benzoic acid hybrids could be explored for a wide range of therapeutic applications, including neurodegenerative diseases and metabolic disorders.
Identification and Characterization of Molecular Targets
Identifying the specific molecular targets of a compound class is crucial for understanding its mechanism of action and for guiding further drug development. Research into azetidine-benzoic acid derivatives and related structures has led to the identification of several key enzyme targets.
Enzyme Inhibition Profiles (e.g., Polyketide Synthase 13, Polymerase Theta, Aldose Reductase, Janus Kinases, Carbonic Anhydrase)
Polyketide Synthase 13 (Pks13)
Pks13 is a critical enzyme for the survival of Mycobacterium tuberculosis, as it catalyzes the final condensation step in the biosynthesis of mycolic acids. google.comyoutube.comnih.govnih.gov This makes it a highly attractive target for novel antitubercular drugs. google.comverywellhealth.com A series of inhibitors featuring an azetidine amide linked to a benzoic acid derivative were developed and shown to be potent inhibitors of the Pks13 thioesterase (TE) domain. google.com The crystal structure of one such azetidine amide bound to the Pks13 TE domain was solved, revealing that the azetidine ring orients away from the protein and toward the solvent-exposed opening of the binding pocket. google.com This structural insight confirmed the on-target activity and provided a basis for further optimization. The incorporation of the azetidine ring was a key modification that led to improved antitubercular potency (MIC) while maintaining strong enzyme inhibition. google.com
Table 1: Activity of Azetidine Amide Derivatives as Pks13 Inhibitors
| Compound | Pks13 TE IC50 (µM) | M. tuberculosis MIC (µM) |
|---|---|---|
| Primary Amide | 0.046 | 16 |
| Methyl Amide | 0.038 | 8 |
| Azetidine Amide (14) | 0.035 | 4 |
| Azetidine Amide (15) | 0.053 | 4 |
| Azetidine Amide (16) | 0.024 | 2 |
Data sourced from research on novel inhibitors of the Polyketide Synthase 13 thioesterase domain. google.com
Polymerase Theta (Polθ)
DNA Polymerase Theta (Polθ) is a DNA polymerase that plays a critical role in a specialized DNA repair pathway known as theta-mediated end joining. Its inhibition is a promising synthetic-lethal strategy for treating cancers with homologous recombination deficiencies, such as those with BRCA mutations. nih.gov Recently, 3-hydroxymethyl-azetidine derivatives were developed as a novel class of potent Polθ inhibitors. nih.gov Structure-based drug design led to the optimization of a lead compound, resulting in derivatives with enhanced potency and metabolic stability. These compounds exhibited significant antiproliferative effects in cancer cells that are deficient in other DNA repair pathways. nih.gov
Aldose Reductase
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. wikipedia.org Under hyperglycemic conditions in diabetes, the overactivation of this pathway is implicated in the pathogenesis of long-term diabetic complications like neuropathy, retinopathy, and cataracts. mdpi.comwikipedia.org Consequently, aldose reductase inhibitors (ARIs) are a key therapeutic strategy. A major class of developed ARIs consists of carboxylic acid derivatives, which includes compounds like Epalrestat, Zopalrestat, and Tolrestat. These molecules typically contain a polar acidic moiety that interacts with an "anion binding pocket" in the enzyme's active site. mdpi.com The presence of the benzoic acid group in the 3-[(azetidin-1-yl)methyl]benzoic acid scaffold makes it a prime candidate for the design of novel ARIs.
Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of cytokine receptors. wikipedia.orggoogle.comnih.gov The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases, as well as some cancers. nih.govfrontiersin.org As such, JAK inhibitors have emerged as an important class of therapeutic agents. wikipedia.orggoogle.com The azetidine scaffold is a key structural feature in several potent JAK inhibitors. nih.govfrontiersin.org Patents describe various azetidine and cyclohexyl azetidine derivatives that modulate the activity of JAKs and are useful for treating inflammatory and autoimmune disorders. google.comnih.gov This establishes a strong precedent for exploring azetidine-benzoic acid hybrids as potential JAK inhibitors for immunomodulatory therapies.
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. drugs.com They play critical roles in pH regulation, fluid balance, and other physiological processes. taylorandfrancis.com Inhibitors of carbonic anhydrase (CAIs) are used clinically as diuretics, anti-glaucoma agents, and for treating epilepsy and altitude sickness. drugs.comnih.gov While many CAIs are based on a sulfonamide scaffold, other chemical classes are also known to inhibit these enzymes. A large library of derivatives based on a 2-(benzylsulfinyl)benzoic acid scaffold were synthesized and tested as atypical CA inhibitors, with some showing selective inhibition of the tumor-related hCA IX isoform. drugs.com This demonstrates that the benzoic acid moiety can be effectively utilized to target carbonic anhydrases, suggesting a potential application for appropriately functionalized azetidine-benzoic acid derivatives.
Receptor Agonism/Antagonism Studies
A comprehensive search of scientific databases and literature reveals a lack of specific studies detailing the agonist or antagonist activities of this compound derivatives at various receptors. While derivatives of benzoic acid have been explored as antagonists for receptors such as the P2Y14 receptor, and azetidine-containing compounds have been investigated for a range of biological targets, no direct receptor binding or functional assay data for this compound itself is readily available. Without such studies, it is not possible to characterize its potential interactions with specific receptor systems.
Protein-Ligand Interaction Mechanisms
Detailed mechanisms of how this compound derivatives might interact with protein targets at a molecular level are currently not documented. Understanding these interactions would require structural biology studies, such as X-ray crystallography or NMR spectroscopy, in conjunction with computational modeling. These investigations would elucidate the specific binding modes, key amino acid residues involved in the interaction, and the conformational changes that may occur upon ligand binding. The absence of such data precludes any detailed discussion on the protein-ligand interaction mechanisms for this class of compounds.
Elucidation of Mechanisms of Action at the Preclinical Level
The broader mechanism of action for this compound derivatives at a preclinical level remains to be elucidated. The exploration of a compound's mechanism of action typically involves a series of in vitro and in vivo studies to identify its molecular targets and the subsequent physiological responses.
Pathway Modulation and Cellular Response Investigations
There is no available research detailing the effects of this compound derivatives on specific cellular signaling pathways or the resulting cellular responses. Such investigations would typically involve cell-based assays to measure changes in protein phosphorylation, gene expression, or other cellular markers following treatment with the compound. Without this information, the impact of these derivatives on cellular function cannot be determined.
Target Engagement Validation Studies
Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target in a cellular or in vivo setting. Techniques such as cellular thermal shift assays (CETSA), photoaffinity labeling, or the use of target-specific biomarkers are employed for this purpose. No such validation studies have been published for this compound derivatives, meaning there is no direct evidence of their interaction with any specific biological target in a relevant physiological context.
Structure Activity Relationship Sar Studies of 3 Azetidin 1 Yl Methyl Benzoic Acid Analogues
Impact of Substitutions on the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key feature of the 3-[(Azetidin-1-yl)methyl]benzoic acid scaffold. nih.gov Its strained nature can provide unique conformational constraints that influence binding to biological targets. nih.gov Substitutions on this ring can significantly modulate the compound's properties.
The position and chemical nature of substituents on the azetidine ring play a pivotal role in determining the biological activity of the analogues. Introduction of substituents at the C2 and C3 positions can lead to varied effects depending on the target.
For instance, in a series of azetidine derivatives investigated as GABA uptake inhibitors, substitutions at the 2-position with an acetic acid moiety led to potent GAT-1 inhibitors. nih.gov Conversely, analogues with a carboxylic acid function directly at the 3-position showed more pronounced GAT-3 inhibitory activity. nih.gov This highlights that the substitution position can dictate target selectivity.
The nature of the substituent is equally important. Small, lipophilic groups such as methyl or ethyl groups at the C3-position can enhance binding affinity by occupying small hydrophobic pockets in the target protein. Conversely, the introduction of bulky or polar substituents may lead to steric hindrance or unfavorable interactions, thereby reducing activity. For example, a hydroxyl group at the C3-position, as seen in 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, has been shown to yield moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov
Table 1: Influence of Azetidine Ring Substituents on Biological Activity (Hypothetical Data)
| Compound ID | Azetidine Substituent | Position | Biological Activity (IC50, µM) |
|---|---|---|---|
| 1a | -H | - | 5.2 |
| 1b | 3-methyl | C3 | 2.8 |
| 1c | 3-ethyl | C3 | 3.5 |
| 1d | 3-phenyl | C3 | 10.1 |
| 1e | 3-hydroxy | C3 | 4.5 |
| 1f | 2-carboxy | C2 | 1.9 (Target A) / 8.7 (Target B) |
| 1g | 3-carboxy | C3 | 7.5 (Target A) / 2.3 (Target B) |
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral molecule can exhibit significantly different potencies and pharmacological profiles. When a substituent is introduced on the azetidine ring, it can create a chiral center. The absolute configuration of this center can profoundly influence how the molecule interacts with its biological target.
For many biologically active compounds, one enantiomer is significantly more active than the other (eutomer vs. distomer). This is because the binding sites of proteins are chiral, and only one enantiomer may fit optimally. For example, in a study of STAT3 inhibitors, analogues with an (R)-configuration at a chiral center in the linker region consistently showed stronger potency compared to the corresponding (S)-enantiomers. nih.gov While this example is not directly on the azetidine ring, it underscores the general principle of stereoselectivity in drug-receptor interactions which is applicable to substitutions on the azetidine ring as well. The precise stereochemical requirements will be target-dependent, necessitating the synthesis and evaluation of individual enantiomers.
Role of the Benzoic Acid Moiety and its Aromatic Substitutions
The benzoic acid moiety is another crucial component of the scaffold, often involved in key interactions with the biological target, such as hydrogen bonding or ionic interactions through its carboxylic acid group.
The position of the (azetidin-1-ylmethyl) group on the benzoic acid ring—ortho, meta, or para—can significantly impact the molecule's conformation and its ability to bind to a target. The meta-position, as in the parent compound, often provides an optimal vector for positioning the azetidine ring relative to the carboxylic acid for interaction with specific receptor sites. Studies on substituted benzoic acids have shown that the relative positions of functional groups can influence acidity and biological activity. For chloro-substituted benzoic acids, the ortho isomer is the most acidic, which can affect its interaction with target residues. pearson.com
Substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups, such as nitro or chloro groups, can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions. libretexts.org Conversely, electron-donating groups, like methyl or methoxy groups, can decrease acidity but may enhance hydrophobic interactions. The position of these substituents also matters; for example, a substituent at the para-position is generally less likely to cause steric hindrance compared to one at the ortho-position. researchgate.net
Table 2: Effect of Benzoic Acid Moiety Isomerism and Substitution on Biological Activity (Hypothetical Data)
| Compound ID | (Azetidin-1-ylmethyl) Position | Aromatic Substituent | Biological Activity (IC50, µM) |
|---|---|---|---|
| 2a | meta | -H | 5.2 |
| 2b | ortho | -H | 12.8 |
| 2c | para | -H | 8.5 |
| 2d | meta | 4-chloro | 3.1 |
| 2e | meta | 5-chloro | 4.9 |
| 2f | meta | 4-methyl | 6.8 |
| 2g | meta | 4-methoxy | 7.2 |
The carboxylic acid group is often a key pharmacophoric element. However, it can also contribute to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. youtube.com Therefore, modifications of this group are a common strategy in drug design.
Esterification of the carboxylic acid to its corresponding methyl or ethyl ester can increase lipophilicity and improve cell permeability, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. nih.gov Replacement of the carboxylic acid with bioisosteres is another important approach. nih.gov Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comresearchgate.net These groups can mimic the acidic properties and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. For example, tetrazoles have a similar pKa to carboxylic acids but can offer improved metabolic stability. drughunter.com However, the success of a bioisosteric replacement is highly dependent on the specific biological target and the binding pocket environment. nih.gov In some cases, tetrazole derivatives have shown no potency where the corresponding carboxylic acid was active. nih.gov
Significance of the Alkyl Linker: Length, Branching, and Conformational Flexibility
The methylene (B1212753) (-CH2-) group linking the azetidine nitrogen to the benzoic acid ring plays a critical role in defining the spatial relationship between these two key moieties.
Increasing the length of the alkyl linker, for example, by introducing an ethylene or propylene chain, would increase the distance between the azetidine and benzoic acid rings. This could allow the molecule to span a larger distance in a binding pocket or adopt different conformations. However, increased flexibility can also be detrimental, leading to an entropic penalty upon binding.
Introducing branching on the linker, such as a methyl group on the methylene carbon, would create a chiral center and introduce steric bulk. This could be beneficial if the binding pocket has a corresponding hydrophobic sub-pocket, but could also lead to a loss of activity due to steric clashes. The conformational flexibility of the linker is also a key parameter. A more rigid linker, for instance, by incorporating it into a cyclic system, could lock the molecule into a bioactive conformation, potentially increasing potency. Conversely, if the locked conformation is not the one required for binding, a significant loss of activity would be observed. SAR studies on other molecular scaffolds have shown that even small changes to the linker, such as replacing a glycine linker with an alanine linker, can significantly impact potency and selectivity. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
In the quest for novel therapeutic agents with improved pharmacological profiles, medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping. These approaches aim to modify a known active molecule, such as this compound, to enhance its potency, selectivity, metabolic stability, and other pharmacokinetic properties while retaining the desired biological activity. This section explores hypothetical structure-activity relationship (SAR) studies involving bioisosteric replacements and scaffold hopping for analogues of this compound.
Bioisosteric Replacements
Bioisosterism involves the substitution of a functional group or a substituent with another group that has similar physical and chemical properties, leading to a molecule that retains similar biological activity. In the context of this compound, several key moieties can be considered for bioisosteric replacement: the benzoic acid, the azetidine ring, and the methylene linker.
Computational Approaches in the Research of 3 Azetidin 1 Yl Methyl Benzoic Acid
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently employed to forecast the binding mode of a small molecule ligand, such as 3-[(Azetidin-1-yl)methyl]benzoic acid, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability.
The primary goals of molecular docking are to identify the most likely binding pose of a ligand and to estimate its binding affinity. f1000research.com This information is crucial for understanding the structural basis of molecular recognition and for structure-based drug design. For instance, docking studies on azetidin-2-one derivatives have been used to evaluate their potential as anti-proliferative agents by predicting their interactions with the epidermal growth factor receptor (EGFR). researchgate.net Similarly, docking could elucidate how this compound interacts with key amino acid residues in a target's active site, highlighting potential hydrogen bonds, hydrophobic interactions, or ionic bonds that contribute to binding.
| Compound ID | Docking Score (PLP fitness) | Interacting Residues |
|---|---|---|
| A-1 | 60.86 | THR830, VAL702, MET769, GLY772 |
| A-2 | 77.79 | MET769, GLY695, VAL702, LEU764, MET742 |
| A-3 | 57.00 | LYS721, VAL702, LEU768 |
| Reference Ligand (Erlotinib) | 71.94 | Not Specified |
This table is illustrative and based on data for different, but structurally related, compounds to demonstrate the type of data generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations offer a dynamic view of the ligand-protein complex, revealing how it behaves in a simulated physiological environment. researchgate.net This technique can be applied to a complex of this compound and its target protein to analyze the stability of the binding pose predicted by docking, observe conformational changes in both the ligand and the protein, and understand the dynamics of their interaction.
During an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), researchers can observe important dynamic events. Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations provide deeper insights into the binding thermodynamics and kinetics, which are critical for lead optimization.
| Analysis Type | Information Gained | Relevance to this compound |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-protein complex over time. | Confirms if the predicted binding pose is stable. |
| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible or rigid regions of the protein upon ligand binding. | Shows how the target protein's dynamics are affected by the compound. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Quantifies the stability of key interactions between the compound and protein. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding affinity more accurately than docking scores. | Provides a quantitative prediction of how strongly the compound binds to its target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. chalcogen.ro For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric features. nih.govresearchgate.net
The process involves compiling a dataset of compounds with known activities, calculating a wide range of descriptors for each compound, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. chalcogen.ro The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs of this compound should be synthesized and tested. QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are often conducive to inhibitory activity in benzoic acid derivatives. nih.gov
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molar refractivity, molecular volume | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity, ability to cross membranes |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enhancing the capabilities of computational models. nih.govmdpi.com These advanced algorithms can learn complex patterns from large datasets of chemical and biological information to perform a variety of tasks in drug design and optimization. nih.gov In the context of this compound, AI and ML could be applied to generate novel molecular structures with improved properties, predict biological activities with higher accuracy, and optimize synthetic routes.
Deep learning techniques, a subset of ML, are particularly powerful for de novo drug design, where they can generate entirely new molecules predicted to be active against a specific target. mdpi.com For optimizing a lead compound like this compound, ML models can be trained on data from similar compounds to predict how small structural modifications will affect properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This predictive power allows for a more focused and efficient optimization process, reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
| Application | Description | Common Algorithms |
|---|---|---|
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) |
| Activity Prediction | Predicting the biological activity of compounds (QSAR, etc.). | Random Forest, Support Vector Machines (SVM), Deep Neural Networks (DNN) |
| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity. | Gradient Boosting Machines, Graph Convolutional Networks (GCNs) |
| Virtual Screening | Screening large libraries to identify potential hit compounds. | Various classifiers and regression models |
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based methods. If the three-dimensional structure of the target protein is known, structure-based virtual screening (often using molecular docking) can be employed to "dock" millions of compounds into the active site and select the best-scoring ones.
Alternatively, if a set of molecules known to be active against the target exists, ligand-based virtual screening can be used. This approach identifies new compounds by comparing their structural or physicochemical similarity to the known active molecules. This compound itself could be a result of a virtual screening campaign. mdpi.com Conversely, this compound could serve as a template or starting point for a new virtual screen to identify analogs or entirely new chemical scaffolds with potentially better properties. This computational filtering significantly reduces the cost and time required for hit identification compared to high-throughput experimental screening alone. mdpi.comnih.gov
Emerging Research Directions and Future Perspectives in Chemical Biology
Exploration of Diverse Biological Pathways and Therapeutic Applications
The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide array of pharmacological activities. nih.gov Azetidine-containing molecules have shown potential as anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, and anti-inflammatory agents, among others. nih.gov This broad spectrum of activity suggests that the introduction of an azetidinyl group can lead to interactions with a variety of biological targets.
Similarly, benzoic acid derivatives are recognized for their diverse biological and pharmacological roles, including antimicrobial, anti-inflammatory, and antioxidant properties. preprints.orgijcrt.org The combination of these two pharmacologically active moieties in "3-[(Azetidin-1-yl)methyl]benzoic acid" suggests a high potential for this compound and its analogues to modulate various biological pathways. Future research will likely focus on screening this compound against a wide range of therapeutic targets to uncover its specific biological functions. The conformational rigidity imparted by the azetidine ring can lead to higher binding affinity and selectivity for specific protein targets. enamine.net
Table 1: Potential Therapeutic Applications Based on Structural Moieties
| Moiety | Associated Biological Activities | Potential Therapeutic Areas for this compound |
| Azetidine | Anticancer, Antibacterial, Antimicrobial, Antiviral, Anti-inflammatory, CNS activity | Oncology, Infectious Diseases, Neurology, Inflammatory Disorders |
| Benzoic Acid | Antimicrobial, Anti-inflammatory, Antioxidant | Infectious Diseases, Inflammatory Disorders, Diseases related to oxidative stress |
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of "this compound" and its complex analogues can benefit from recent advancements in synthetic organic chemistry. The construction of the azetidine ring, once a significant challenge, can now be achieved through various methods, including intramolecular cyclization, nih.gov cycloaddition reactions, and ring expansions of aziridines. nih.gov The functionalization of the benzoic acid core can be accomplished using a variety of well-established techniques, such as electrophilic aromatic substitution and cross-coupling reactions.
Future synthetic efforts will likely focus on developing stereoselective and efficient methods to produce a diverse library of analogues. This will enable a thorough investigation of the structure-activity relationship (SAR), providing insights into how modifications to the azetidine ring, the substitution pattern on the benzoic acid, and the nature of the linker between these two moieties affect biological activity. nih.gov The development of diversity-oriented synthesis (DOS) strategies will be crucial for generating a wide range of structurally unique molecules for high-throughput screening. nih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To fully elucidate the biological effects of "this compound," a systems-level understanding will be essential. The integration of '-omics' technologies, such as proteomics, metabolomics, and transcriptomics, can provide a comprehensive view of the cellular response to this compound. For instance, proteomic profiling can identify the protein targets and off-targets of the molecule, while metabolomics can reveal its impact on cellular metabolic pathways.
A precedent for this approach can be found in studies of other benzoic acid derivatives, where integrative metabolomics and proteomics have been used to understand their effects on biological systems. This type of multi-omics approach will be invaluable for identifying the mechanism of action of "this compound," uncovering novel biological pathways it may modulate, and identifying potential biomarkers for its activity.
Design of Targeted Probes for Biological System Interrogation
The "this compound" scaffold holds promise for the development of chemical probes to investigate biological systems. By incorporating reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), analogues of this compound can be transformed into powerful tools for chemical biology research. The azetidine moiety itself has been shown to be a useful component in the design of fluorescent probes.
These targeted probes could be used for a variety of applications, including:
Target Identification and Validation: Affinity-based probes can be used to isolate and identify the protein targets of "this compound" from complex biological mixtures.
Cellular Imaging: Fluorescently labeled analogues could be used to visualize the subcellular localization of the compound and its targets in living cells.
Mechanism of Action Studies: Probes can be designed to report on specific enzymatic activities or protein-protein interactions that are modulated by the parent compound.
The development of such probes will be instrumental in dissecting the molecular mechanisms underlying the biological activities of this class of compounds.
Potential for Multitarget Ligand Design and Polypharmacology
The observation that both azetidine and benzoic acid moieties are present in compounds with diverse biological activities suggests that "this compound" and its analogues could be developed as multitarget ligands. preprints.orgnih.gov Polypharmacology, the ability of a drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders.
The rigid azetidine scaffold can be systematically modified to optimize binding to multiple targets simultaneously. enamine.net By fine-tuning the structural features of the molecule, it may be possible to design compounds with a desired polypharmacological profile, leading to enhanced therapeutic efficacy or reduced potential for drug resistance. Future research in this area will likely involve computational modeling and structure-based design to predict and rationalize the interactions of these compounds with multiple biological targets. The hybridization of the azetidinone core with other biologically active scaffolds has already been explored as a strategy to combat multidrug resistance, highlighting the potential of this approach. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
